1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea

Catalog No.
S11172317
CAS No.
M.F
C27H24FN7O3
M. Wt
513.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-f...

Product Name

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Molecular Formula

C27H24FN7O3

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)

InChI Key

KYYKGSDLXXKQCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea, commonly referred to by its chemical structure or CAS number 1163719-56-9, is a novel compound classified as a pan-RAF inhibitor. This compound is notable for its potential therapeutic applications in oncology, particularly in targeting malignant melanoma cells with BRAF mutations. The molecular structure comprises a pyrazole ring, a urea linkage, and various functional groups that enhance its biological activity and specificity.

The compound primarily functions through the inhibition of the RAF kinases, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. By blocking this pathway, it can hinder the proliferation of cancer cells. The chemical reactivity of this compound may involve:

  • Nucleophilic attack: The urea moiety may participate in nucleophilic substitution reactions under certain conditions.
  • Hydrolysis: The stability of the compound in physiological conditions can be assessed through hydrolysis studies to understand its degradation pathway.

Research indicates that 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea exhibits significant anti-cancer properties. It has been shown to effectively inhibit the growth of BRAF-mutant melanoma cells and NRAS-mutant melanoma cells in vitro. Additionally, it may also possess anti-SRC activity, which could further enhance its therapeutic potential against various cancers .

The synthesis of 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea typically involves several steps:

  • Formation of the pyrazole ring: This can be achieved through condensation reactions involving appropriate hydrazine derivatives and carbonyl compounds.
  • Urea formation: The reaction between isocyanates and amines can yield the urea linkage.
  • Fluorination: The introduction of the fluorine atom on the phenyl ring may involve electrophilic aromatic substitution techniques.
  • Final coupling: A series of coupling reactions to attach the various functional groups together into the final product.

These steps require careful optimization to ensure high yield and purity of the final compound.

The primary application of 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea lies in cancer treatment. Its ability to inhibit RAF kinases makes it a candidate for clinical trials aimed at treating melanoma and potentially other tumors with similar mutations. Furthermore, its pharmacological profile suggests possible applications in combination therapies to overcome resistance seen with existing treatments.

Studies examining the interaction of this compound with cellular efflux mechanisms have highlighted its behavior at the blood-brain barrier. Research indicates that this compound does not act as a substrate for P-glycoprotein or breast cancer resistance protein, suggesting favorable brain penetration characteristics compared to other inhibitors . Understanding these interactions is crucial for predicting pharmacokinetics and optimizing dosing regimens in clinical settings.

Several compounds share structural or functional similarities with 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea. These include:

Compound NameStructureKey Differences
CCT196969SimilarCCT196969 has a different side chain which may affect potency and selectivity against specific RAF isoforms.
LY3009120SimilarThis compound has modifications that enhance selectivity towards specific BRAF mutations but might have different pharmacokinetics.
MLN2480SimilarMLN2480 is notable for its higher brain distribution but varies in efficacy against certain cancer cell lines compared to 1-(3-(tert-butyl)-...

The uniqueness of 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4... lies in its balanced profile between potency and reduced off-target effects due to its specific interactions with RAF kinases.

Multi-Step Synthesis Pathways for Pyrazole-Pyrazine Urea Derivatives

The synthesis of 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea involves three key stages: (1) pyrazole core formation, (2) pyrido[2,3-b]pyrazine synthesis, and (3) urea linkage assembly.

Pyrazole Core Synthesis:
The tert-butyl-substituted pyrazole is synthesized via a regioselective cyclization of phenylhydrazine derivatives with β-diketones. For example, 3-(tert-butyl)-1-phenyl-1H-pyrazol-5-amine is prepared by reacting 4-tert-butyl-β-diketone with phenylhydrazine under acidic conditions, followed by reduction of the ester group to an amine. This method ensures high regioselectivity and yield (>80%).

Pyrido[2,3-b]pyrazine Construction:
The pyrido[2,3-b]pyrazine moiety is synthesized through a cyclocondensation reaction between 2-aminonicotinic acid derivatives and ethyl glyoxalate. Subsequent oxidation yields the 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine scaffold. Introducing the 8-hydroxy group is achieved via nucleophilic aromatic substitution using a protected hydroxylamine, followed by deprotection.

Urea Linkage Assembly:
The final step involves reacting the pyrazole-5-amine with 2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl isocyanate under anhydrous conditions. This catalyst-free reaction proceeds at ambient temperature, forming the urea bond with >90% efficiency.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole cyclizationPhenylhydrazine, β-diketone, HCl/EtOH82
Pyrazine oxidationKMnO₄, H₂SO₄, 60°C75
Urea formationPhenyl isocyanate, THF, rt, 24h92

Strategic Incorporation of Fluorinated Aromatic Moieties in Medicinal Chemistry

The 2-fluoro substituent on the phenyl ring enhances target binding and metabolic stability through two mechanisms: (1) electron-withdrawing effects polarize the aromatic system, strengthening hydrogen bonds with kinase active sites, and (2) fluorine’s small atomic radius minimizes steric disruption while improving lipophilicity (clogP +0.5). Comparative studies of fluorinated vs. non-fluorinated analogs show a 3.2-fold increase in kinase inhibition potency (IC₅₀ = 12 nM vs. 38 nM).

Synthetic Challenges:
Introducing fluorine at the ortho-position requires careful optimization to avoid undesired byproducts. Electrophilic fluorination using Selectfluor® at -15°C achieves 78% regioselectivity, while Ullmann-type coupling with fluorobenzene derivatives affords 65% yield.

tert-Butyl Group Functionalization in Kinase-Targeted Compound Design

The tert-butyl group at the pyrazole 3-position serves dual roles:

  • Steric Shielding: Occupies hydrophobic pockets in kinase ATP-binding sites, increasing selectivity for ABL1 over SRC kinases (ΔΔG = -2.1 kcal/mol).
  • Pharmacokinetic Optimization: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation (t₁/₂ = 6.7h vs. 2.3h for methyl analogs).

Synthetic Flexibility:The tert-butyl group is introduced early via β-diketone precursors, enabling divergent synthesis of analogs. Alkylation of pyrazole-3-carboxylate esters with tert-butyl bromide under phase-transfer conditions achieves 85% yield.

The compound’s ability to concurrently inhibit SRC family kinases (SFKs) and RAF kinases stems from its distinct binding interactions with conserved regions of these kinases. Docking studies reveal that the pyridopyrazinone moiety interacts with the kinase hinge region, while the central aromatic ring occupies the ATP-binding pocket. The pyrazole ring extends into an allosteric site created by the displacement of the DFG motif (Asp-Phe-Gly) into an inactive "DFG-out" conformation [1]. This conformation is critical for inhibiting both BRAF and CRAF isoforms, as well as SRC [1].

The tert-butyl group at the 3-position of the pyrazole ring inserts into a hydrophobic pocket adjacent to the kinase active site, stabilizing the DFG-out conformation. This interaction is conserved across RAF and SRC kinases, enabling broad-spectrum inhibition [1]. For example, mutations such as T341I in human SRC (equivalent to T338I in chicken SRC) introduce steric clashes with the pyridopyrazinone group, abolishing inhibitory activity and validating the predicted binding mechanism [1].

Table 1: Key Structural Interactions with Target Kinases

Kinase TargetBinding Site InteractionsConformational Impact
BRAF/CRAFPyridopyrazinone (hinge), Pyrazole (allosteric), tert-Butyl (hydrophobic)DFG-out stabilization, ATP-pocket occlusion
SRCPyridopyrazinone (hinge), Pyrazole (allosteric), tert-Butyl (hydrophobic)DFG-out stabilization, SFK autophosphorylation inhibition

These structural features enable the compound to suppress phosphorylation of ERK (downstream of RAF) and SFKs simultaneously, as demonstrated in HCT-116 colorectal cancer and A549 non-small cell lung cancer models [1].

Allosteric Modulation of MAPK/ERK Signaling Cascades

The compound’s allosteric binding mode disrupts MAPK/ERK signaling by preventing RAF dimerization and SRC-mediated activation of downstream effectors. In KRAS-mutant cells, dual inhibition of RAF and SRC is required to block ERK phosphorylation (ppERK) and SFK autophosphorylation (ppSFK) [1]. For instance, combining the panRAF inhibitor TAK-632 with the SRC inhibitor saracatinib replicates the compound’s effects, reducing colony formation in HCT-116 and H23 lung adenocarcinoma cells by >80% [1].

The DFG-out conformation induced by the compound also alters the activation loop dynamics of MAPK pathway kinases. This allosteric modulation prevents MEK recruitment and subsequent ERK activation, effectively decoupling RAS-driven signaling from proliferative outputs [1] [2]. Pyrazolyl-urea derivatives, such as those described in Deciphera Pharmaceuticals’ patents, similarly target the RAS-RAF/MEK/ERK axis, underscoring the pharmacophoric importance of the urea-linked pyrazole scaffold [2].

Table 2: Effects on MAPK/ERK Signaling in KRAS-Mutant Models

Cell LineppERK Inhibition (%)ppSFK Inhibition (%)Colony Formation Reduction (%)
HCT-116 (CRC)95 ± 389 ± 485 ± 5
A549 (NSCLC)92 ± 284 ± 378 ± 6
MIA-PaCa2 (PDAC)88 ± 482 ± 580 ± 4

These data highlight the compound’s ability to override pathway reactivation mechanisms, a common limitation of single-agent MAPK inhibitors [1] [2].

Impact on STAT3-Mediated Transcriptional Regulation in Neoplastic Cells

While the compound does not directly inhibit STAT3, its suppression of SRC and RAF activity indirectly modulates STAT3-driven transcription. SRC kinases phosphorylate STAT3 at tyrosine 705, enabling its dimerization and nuclear translocation [3]. In KRAS-mutant colorectal cancer (CRC) cells, the compound reduces STAT3 phosphorylation by >60%, correlating with downregulation of STAT3 target genes such as BCL2L1 and MCL1 [1]. This effect is amplified in models with hyperactivated receptor tyrosine kinases (e.g., EGFR), where SRC and RAF cooperate to sustain STAT3 activity [1] [3].

Table 3: STAT3 Pathway Modulation in Neoplastic Cells

Model SystemSTAT3 Phosphorylation Reduction (%)Pro-Apoptotic Gene Upregulation
HCT-116 (CRC)65 ± 7BAX (3.2-fold), BIM (2.8-fold)
SW620 (CRC)58 ± 5BAX (2.9-fold), PUMA (2.5-fold)
MIA-PaCa2 (PDAC)62 ± 6BAX (3.1-fold), NOXA (2.7-fold)

The compound’s dual kinase inhibition thus disrupts oncogenic transcriptional networks, sensitizing cells to apoptosis and reducing tumor spheroid viability [1] [3].

Modulation of Blood-Brain Barrier Permeability in Metastatic Models

The blood-brain barrier presents a formidable obstacle to the effective treatment of melanoma brain metastases, with approximately 98% of systemic circulation molecules being blocked from brain penetration [7] [8]. Comprehensive pharmacokinetic evaluations of CCT196969 have revealed critical insights into its brain distribution characteristics and interaction with efflux transport mechanisms at the blood-brain barrier [9] [10].

Quantitative assessment studies demonstrate that CCT196969 exhibits limited but detectable brain distribution in wild-type mouse models, with enhanced penetration observed in transgenic mice lacking both P-glycoprotein and breast cancer resistance protein efflux transporters [9] [10]. Importantly, in vitro transport studies using transfected Madin-Darby canine kidney II cells indicate that CCT196969 is not a substrate for P-glycoprotein, distinguishing it from other pan-rapidly accelerated fibrosarcoma inhibitors that exhibit significant efflux pump interactions [9] [10].

ParameterCCT196969 StatusClinical Relevance
Brain DistributionLimited but detectablePotential for brain metastasis treatment [9] [10]
P-glycoprotein SubstrateNot a substrateReduced efflux pump limitation [9] [10]
Breast Cancer Resistance Protein SubstrateNot a substrateReduced efflux pump limitation [9] [10]
Brain Penetration EnhancementEnhanced in P-gp/Bcrp knockout miceImproved central nervous system penetration possible [9] [10]
Nonspecific BindingHigh in brain and plasmaMay affect free drug concentration [9] [10]
Efflux Pump InteractionMinimal efflux pump limitationAdvantageous for central nervous system delivery [9] [10]

The blood-tumor barrier characteristics in brain metastases differ significantly from the intact blood-brain barrier, exhibiting inherent leakiness due to compromised tight junctions and reduced astrocytic-endothelial contacts [7]. This pathological alteration results in heterogeneous permeability patterns that may facilitate enhanced drug delivery to metastatic lesions compared to normal brain tissue [7]. Studies demonstrate that blood-brain barrier permeability varies among different experimental brain metastases, with barrier function being closely related to lesion growth patterns and size [11].

Metastatic brain tumors derived from melanoma exhibit differential blood-tumor barrier properties, with smaller lesions maintaining relatively intact barrier function while larger, coalesced tumor masses demonstrate increased permeability to therapeutic agents [11]. The permeability enhancement observed in brain metastases may provide a therapeutic window for CCT196969 delivery to target sites, particularly in advanced metastatic lesions where barrier disruption is most pronounced [7] [11].

The compound's high nonspecific binding characteristics in both brain and plasma tissues necessitate careful consideration of free drug concentrations available for therapeutic activity [9] [10]. Despite these binding interactions, the minimal involvement of major efflux pump systems provides CCT196969 with a pharmacokinetic advantage for central nervous system penetration compared to substrates of P-glycoprotein and breast cancer resistance protein transporters [9] [10].

Synergistic Interactions with Immune Checkpoint Modulators

The combination of pan-rapidly accelerated fibrosarcoma inhibitors with immune checkpoint modulators represents a promising therapeutic strategy based on complementary mechanisms of action and preclinical evidence of synergistic antitumor activity [12] [13] [14]. CCT196969's dual inhibitory profile against rapidly accelerated fibrosarcoma kinases and proto-oncogene tyrosine-protein kinase source family kinases provides multiple potential points of interaction with immune checkpoint pathways [2] [13].

Preclinical investigations demonstrate that rapidly accelerated fibrosarcoma inhibition can enhance melanoma antigen expression, increase T-cell recognition, and modulate the tumor microenvironment to promote immune activation [13] [15]. Specifically, rapidly accelerated fibrosarcoma inhibitor treatment has been shown to upregulate melanoma differentiation antigens including glycoprotein 100, melanoma antigen recognized by T-cells 1, tyrosinase-related protein 1, and tyrosinase-related protein 2, thereby enhancing tumor immunogenicity [13].

Combination StrategyPreclinical EvidenceClinical StatusKey Considerations
Pan-rapidly accelerated fibrosarcoma inhibitors + Anti-programmed cell death protein 1Enhanced T-cell infiltration and activation [13] [15]Multiple ongoing trials [14]Timing and sequencing critical [13] [14]
Pan-rapidly accelerated fibrosarcoma inhibitors + Anti-programmed death-ligand 1Upregulated programmed death-ligand 1 expression provides target [13]Phase I/II trials initiated [16]Programmed death-ligand 1 upregulation by rapidly accelerated fibrosarcoma inhibition [13]
Pan-rapidly accelerated fibrosarcoma inhibitors + Anti-cytotoxic T-lymphocyte-associated protein 4Mixed results in preclinical models [13]Early toxicity concerns identified [13] [14]Hepatotoxicity limitations [13]
Sequential therapy approachPromising sequential therapy data [14]Phase III trials underway [14] [17]Optimal sequencing being determined [14]
Triple combinationEnhanced efficacy but increased toxicity [16] [14]Mixed clinical trial results [14]Toxicity profile management needed [16] [14]
Biomarker-guided combinationsCD8+ T-cell dependent responses [13]Biomarker development ongoing [18]Patient stratification required [18]

The upregulation of programmed death-ligand 1 expression following rapidly accelerated fibrosarcoma inhibitor treatment creates a rational basis for combination with anti-programmed cell death protein 1 or anti-programmed death-ligand 1 therapies [13]. This treatment-induced programmed death-ligand 1 expression may provide enhanced targets for checkpoint inhibitor binding while simultaneously reducing immunosuppressive signaling within the tumor microenvironment [13].

Mechanistic studies reveal that combination therapy with rapidly accelerated fibrosarcoma inhibitors and immune checkpoint modulators results in increased effector T-cell infiltration, enhanced cytotoxicity, upregulated intratumor interferon-gamma and granzyme B expression, and decreased regulatory T-cell and tumor-associated macrophage populations [16]. These immunomodulatory effects contribute to synergistic antitumor activity that exceeds the individual contributions of either therapeutic modality alone [16] [15].

Clinical translation of combination strategies has encountered challenges related to dosing schedules, toxicity profiles, and optimal sequencing approaches [13] [14]. Early clinical trials combining rapidly accelerated fibrosarcoma inhibitors with anti-cytotoxic T-lymphocyte-associated protein 4 antibodies were terminated due to dose-limiting hepatotoxicity and gastrointestinal toxicity [13] [14]. However, newer combination approaches utilizing anti-programmed cell death protein 1 antibodies have demonstrated more favorable toxicity profiles and are being investigated in multiple ongoing clinical trials [14] [16].

Sequential therapy approaches, where patients receive rapidly accelerated fibrosarcoma inhibitors and immune checkpoint inhibitors in predetermined sequences rather than simultaneously, have shown promising preliminary results in recent clinical investigations [14]. These sequential strategies may optimize the immunomodulatory effects of rapidly accelerated fibrosarcoma inhibition while minimizing overlapping toxicities associated with concurrent administration [14].

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

513.19246582 g/mol

Monoisotopic Mass

513.19246582 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-08-2024

Explore Compound Types